3-Methyl-2-(2-methylpropanamido)butanoic acid
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Overview
Description
3-Methyl-2-(2-methylpropanamido)butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone substituted with a methyl group and a 2-methylpropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylpropanamido)butanoic acid typically involves multi-step organic reactions. One common method includes the amidation of 3-methyl-2-butanoyl chloride with 2-methylpropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylpropanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-Methyl-2-(2-methylpropanamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 3-Methyl-2-(2-methylpropanamido)butanoic acid exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the amide group.
2-Methylbutanoic acid: Differs in the position of the methyl group.
2-Methyl-3-phenylpropanoic acid: Contains a phenyl group instead of the amide group.
Uniqueness
3-Methyl-2-(2-methylpropanamido)butanoic acid is unique due to the presence of both a methyl group and an amide group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-methyl-2-(2-methylpropanoylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMMCWNGWCVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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